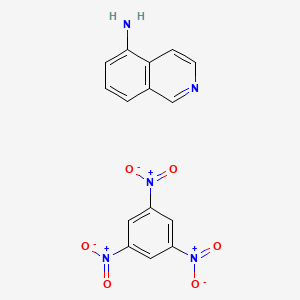
2,2,3,5-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5-Tetramethylheptane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective alkylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes where larger hydrocarbons are broken down and restructured. These processes are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,5-Tetramethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), it can be oxidized to form various oxygenated products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under UV light or heat.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Chlorine (Cl2), bromine (Br2) with UV light or heat
Cracking: High temperatures (500-700°C) and catalysts like zeolites
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids
Substitution: Haloalkanes
Cracking: Smaller alkanes and alkenes
Scientific Research Applications
2,2,3,5-Tetramethylheptane finds applications in various scientific research fields:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and retention time.
Biology: Studied for its interactions with biological membranes and potential effects on cell permeability.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in high-octane fuels.
Mechanism of Action
The mechanism of action of 2,2,3,5-Tetramethylheptane in chemical reactions involves the activation of its carbon-hydrogen bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the formation of carbon-oxygen bonds. In substitution reactions, the presence of UV light or heat facilitates the homolytic cleavage of halogen molecules, leading to the formation of reactive halogen radicals that substitute hydrogen atoms in the compound.
Comparison with Similar Compounds
- 2,2,3,3-Tetramethylheptane
- 2,2,5,5-Tetramethylheptane
- 2,2,6,6-Tetramethylheptane
Comparison: 2,2,3,5-Tetramethylheptane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, 2,2,3,3-Tetramethylheptane has a more symmetrical structure, potentially leading to different steric interactions and reactivity.
Properties
CAS No. |
61868-42-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,5-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
KXNFNEAZTWCHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


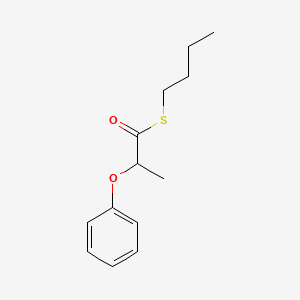
![3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14554005.png)
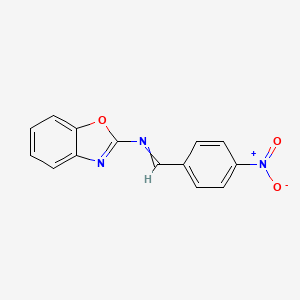
![Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl-](/img/structure/B14554020.png)
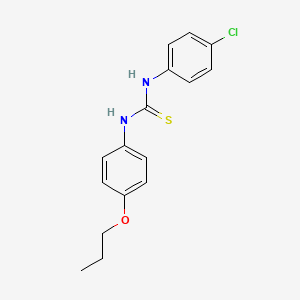
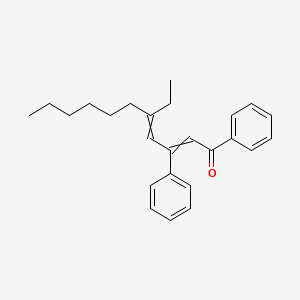
methyl}phosphonate](/img/structure/B14554042.png)
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
![3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole](/img/structure/B14554061.png)
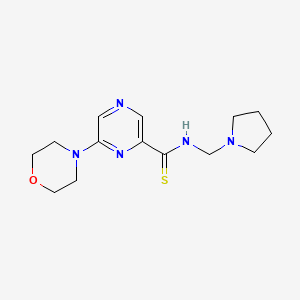
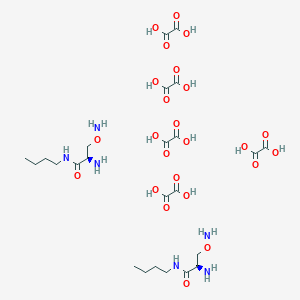
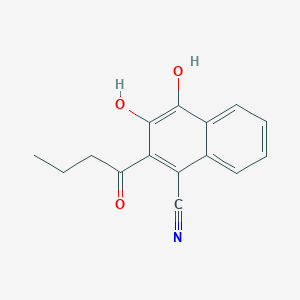
![2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane](/img/structure/B14554070.png)
